REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([CH2:7][CH2:8][CH3:9])=[C:4]([C:10]([O:12]CC)=[O:11])[CH:3]=1>[OH-].[Na+].C(O)C>[CH3:1][C:2]1[O:6][C:5]([CH2:7][CH2:8][CH3:9])=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=1 |f:1.2|
|
Name
|
ester
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(O1)CCC)C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Acidification precipitated the crude acid which
|
Type
|
CUSTOM
|
Details
|
was purified by sublimination
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(O1)CCC)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |